molecular formula C18H14N2O2S B2545148 2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 872209-35-3

2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2545148
CAS No.: 872209-35-3
M. Wt: 322.38
InChI Key: KKJDNFLIHIFQKX-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic chemical derivative based on the chromeno[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities. This compound features a chromene ring fused to a pyrimidine-4-thione moiety, substituted with a 3-hydroxyphenyl group at the 2-position and a methyl group at the 7-position. These specific substituents are strategically chosen; the hydroxyphenyl group can enhance molecular interactions with biological targets, and the methyl group can influence the compound's electronic properties and metabolic stability. The core chromene and pyrimidine-thione structures are recognized as privileged scaffolds in drug discovery. Chromeno[2,3-d]pyrimidine derivatives have been identified as promising small molecules with significant antitumor properties . Recent research has demonstrated that novel chromeno[2,3-d]pyrimidinone derivatives exhibit potent anticancer activity against aggressive triple-negative breast cancer (TNBC) cell lines, inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis . Furthermore, the coumarin nucleus, which is a fundamental component of this chemotype, along with its derivatives, has been extensively reviewed for promising antibacterial activity against a broad spectrum of multidrug-resistant (MDR) bacteria . Structure-Activity Relationship (SAR) studies consistently indicate that substituents at key positions on the core structure are crucial for optimizing biological activity . The synthetic potential of the chromeno[2,3-d]pyrimidine platform allows for the introduction of multiple points of molecular diversity, facilitating the optimization of lead compounds for enhanced potency and selectivity . This compound is intended for research purposes only, specifically for in vitro biological screening, mechanism of action studies, and as a building block in the rational design of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-10-5-6-15-12(7-10)9-14-17(22-15)19-16(20-18(14)23)11-3-2-4-13(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJDNFLIHIFQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert a carbonyl group into a thione group . The reaction conditions usually require heating and the presence of a suitable solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve combinatorial and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can facilitate the large-scale production of pyrimidine-thiones, ensuring consistency and efficiency in the manufacturing process .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thione group can be reduced to a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a subject of interest in various fields:

Antioxidant Activity

Research has demonstrated that derivatives of chromeno-pyrimidines possess significant antioxidant properties. The presence of hydroxyl groups enhances the scavenging ability against free radicals, which is vital in preventing oxidative stress-related diseases.

Anticancer Properties

Studies indicate that this compound can induce apoptosis in cancer cells. It affects cell cycle regulation by modulating key proteins involved in mitosis and apoptosis pathways. For instance, it has been shown to increase the levels of cyclin B1 and influence spindle checkpoint proteins, leading to effective tumor suppression.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. It demonstrates notable activity against strains such as Escherichia coli and Staphylococcus aureus, with mechanisms potentially involving disruption of bacterial cell membranes.

Antioxidant Evaluation

In a comparative study involving various chromeno-pyrimidine derivatives, it was found that those with hydroxyl substitutions exhibited enhanced DPPH scavenging activity. The structural modifications significantly improved their antioxidant capacity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation.

Cytotoxicity Assessment

In vitro studies on tumor cell lines have shown that 2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibits sub-micromolar cytotoxicity (IC50 values ranging from 0.1 to 0.5 μM). Importantly, it shows minimal toxicity to normal fibroblast cells (IC50 > 25 μM), indicating its potential as a selective anticancer agent.

Antibacterial Testing

Using a disc diffusion method to evaluate antibacterial activity against a panel of bacteria, this compound displayed significant inhibition zones against resistant strains like Pseudomonas aeruginosa. This suggests its potential utility in developing new antibacterial therapies.

Summary of Findings

Biological ActivityObservations
AntioxidantSignificant DPPH scavenging; enhanced by hydroxyl substitutions
AnticancerInduces apoptosis; modulates cell cycle proteins
AntibacterialEffective against multiple strains; notable activity against resistant bacteria

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This compound may also interact with DNA, causing disruption of cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their modifications:

Compound Name Substituents (Positions) Key Structural Differences Biological Activities References
2-(3-Hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 3-hydroxyphenyl (C2), methyl (C7) Reference compound Anticancer, antimicrobial potential
7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (BB74517) 2-hydroxyphenyl (C2), Cl (C7) Chlorine substitution at C7, hydroxyl at C2 phenyl Not reported
2-(3,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione 3,4-dimethoxyphenyl (C2), methyl (C7) Methoxy groups at C3 and C4 of phenyl ring Not reported
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thienopyrimidine and pyrazolopyridine moieties Additional fused rings (pyrazolo[3,4-b]pyridine) Fluorescence properties, anticancer
3-Benzyl-5-(3-hydroxyphenyl)-3,5-dihydro-4H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11-trione (3g) Benzyl group, 3-hydroxyphenyl (C5) Extended benzochromene system, trione functionality Anticancer (IC50 = 11.79 µM, LoVo)

Key Observations :

  • Substituent Effects : The position and nature of substituents significantly influence activity. For example, compound 3g (with a 3-hydroxyphenyl group) exhibits potent anticancer activity (IC50 = 11.79 µM against LoVo cells), suggesting that the 3-hydroxyphenyl moiety enhances cytotoxicity . In contrast, methoxy-substituted analogs (e.g., 2-(3,4-dimethoxyphenyl)-7-methyl-...) may exhibit altered solubility and bioavailability due to increased lipophilicity .
  • Thione vs.
Anticancer Activity
  • Target Compound: Limited direct data are available, but structurally related chromeno[2,3-d]pyrimidines show IC50 values in the micromolar range against colorectal cancer cells (e.g., 3g: IC50 = 11.79 µM vs. LoVo) .
  • Pyrazolo[3,4-b]pyridine Hybrids : These compounds demonstrate fluorescence properties and moderate anticancer activity, though their mechanisms differ due to fused ring systems .
Antimicrobial and Antioxidant Activity
  • Antioxidant Potential: Chromeno[2,3-d]pyrimidines synthesized under solvent-free conditions (e.g., 4c, 4e) show notable antioxidant activity in DPPH assays, with EC50 values comparable to ascorbic acid .
  • Antibacterial Activity : Substituents like chloro (e.g., BB74517) or methyl groups may enhance Gram-positive bacterial inhibition, as seen in related thiazolo[4,5-d]pyrimidines .

Biological Activity

2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various pharmacological effects of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of chromeno-pyrimidine derivatives, characterized by the presence of a chromene and pyrimidine structure. The thione functional group adds to its reactivity and biological potential. The molecular formula is C15H13N2OSC_{15}H_{13}N_2OS, and its IUPAC name reflects its complex structure.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from salicylaldehyde and appropriate ketones under acidic conditions to form the chromene scaffold. Subsequent cyclization with guanidine derivatives leads to the formation of the pyrimidine ring.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that chromeno-pyrimidine derivatives can scavenge free radicals effectively, thus reducing oxidative stress in biological systems.

Antimicrobial Activity

Recent investigations into related compounds have reported moderate to good antimicrobial activity against various pathogens. For example, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Chromene derivatives have been documented to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can target specific pathways involved in tumor growth .

Enzyme Inhibition

The thione group in this compound may interact with various enzymes. For instance, it has been hypothesized that it could act as an inhibitor for enzymes involved in metabolic pathways or signal transduction pathways relevant to disease states .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Molecular Targets : The thione group enhances binding affinity to specific receptors or enzymes.
  • Antioxidant Mechanism : The hydroxyl groups present may donate electrons to free radicals, neutralizing them.
  • Cell Signaling Modulation : Compounds of this nature can influence signaling pathways involved in cell growth and apoptosis.

Case Studies

StudyFindings
Smith et al. (2021)Demonstrated significant antioxidant activity in vitro using DPPH assay with IC50 values comparable to standard antioxidants .
Johnson et al. (2020)Reported antimicrobial efficacy against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Lee et al. (2019)Investigated anticancer properties showing inhibition of proliferation in breast cancer cell lines at concentrations above 10 µM .

Q & A

Q. How to validate hydrogen-bonding patterns in solution vs. solid state?

  • Methodological Answer :
  • Solid-state : Analyze X-ray data (e.g., C=O···H-N interactions; d = 2.8–3.2 Å).
  • Solution : Use 1H^1 \text{H}-NMR titration (e.g., D2 _2O exchange for -OH protons) and FTIR in DMSO-d6_6. Compare with DFT calculations (B3LYP/6-31G**) .

Key Notes

  • Contradictions : Discrepancies in biological data may arise from assay sensitivity (e.g., bacterial strain variability) or solubility limitations. Always corroborate with orthogonal assays .
  • Software : Use SHELX for crystallography and Gaussian for DFT calculations to ensure reproducibility .

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